molecular formula C10H19NO4 B1454747 cis-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1932390-62-9

cis-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1454747
CAS RN: 1932390-62-9
M. Wt: 217.26 g/mol
InChI Key: KSUUHOYXJWSXIA-OCAPTIKFSA-N
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Description

“Cis-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C10H19NO4 . It has a molecular weight of 217.27 . The compound is a light yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is "tert-butyl 3,5-dihydroxy-1-piperidinecarboxylate" . The InChI code for this compound is "1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3" .


Physical And Chemical Properties Analysis

As mentioned earlier, “cis-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester” is a light yellow solid . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine derivatives have shown potential in anticancer applications . Compounds with a piperidine moiety show a wide variety of biological activities and are being utilized in different ways as anticancer agents .

Antiviral Applications

Piperidine derivatives are also being utilized as antiviral agents . The unique structure of piperidine allows for versatile synthesis and potential use in drug discovery.

Antimalarial Applications

Piperidine derivatives have shown potential in antimalarial applications . The unique structure of piperidine allows for the synthesis of compounds that can potentially be used in the treatment of malaria .

Antimicrobial and Antifungal Applications

Piperidine derivatives are being utilized as antimicrobial and antifungal agents . The unique structure of piperidine allows for the synthesis of compounds that can potentially be used in the treatment of various microbial and fungal infections .

Antihypertensive Applications

Piperidine derivatives are being utilized as antihypertensive agents . The unique structure of piperidine allows for the synthesis of compounds that can potentially be used in the treatment of hypertension .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are being utilized as analgesic and anti-inflammatory agents . The unique structure of piperidine allows for the synthesis of compounds that can potentially be used in the treatment of pain and inflammation .

Antipsychotic Applications

Piperidine derivatives are being utilized as antipsychotic agents . The unique structure of piperidine allows for the synthesis of compounds that can potentially be used in the treatment of various psychiatric disorders .

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl (3S,5R)-3,5-dihydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUUHOYXJWSXIA-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester

CAS RN

1932390-62-9
Record name tert-butyl (3R,5S)-3,5-dihydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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